

# (Rac)-E1R: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(Rac)-E1R, identified as the (4R,5S)-stereoisomer of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor ( $\sigma$ 1R). This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of (Rac)-E1R. It includes a detailed synthesis pathway, a compilation of quantitative data from various in vitro and in vivo studies, and comprehensive protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

## **Discovery and Rationale**

(Rac)-E1R emerged from medicinal chemistry programs aimed at optimizing the pharmacological profile of piracetam-like compounds. The core strategy involved structural modifications to the pyrrolidone scaffold to enhance affinity and selectivity for the  $\sigma$ 1R, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuronal plasticity[1]. The introduction of a 4-phenyl and a 5-methyl group in a specific stereochemical configuration ((4R,5S)) was found to be critical for its potent positive allosteric modulatory activity at the  $\sigma$ 1R[2]. This compound enhances the binding and functional activity of endogenous and exogenous  $\sigma$ 1R agonists, thereby potentiating their downstream signaling effects[3][4].

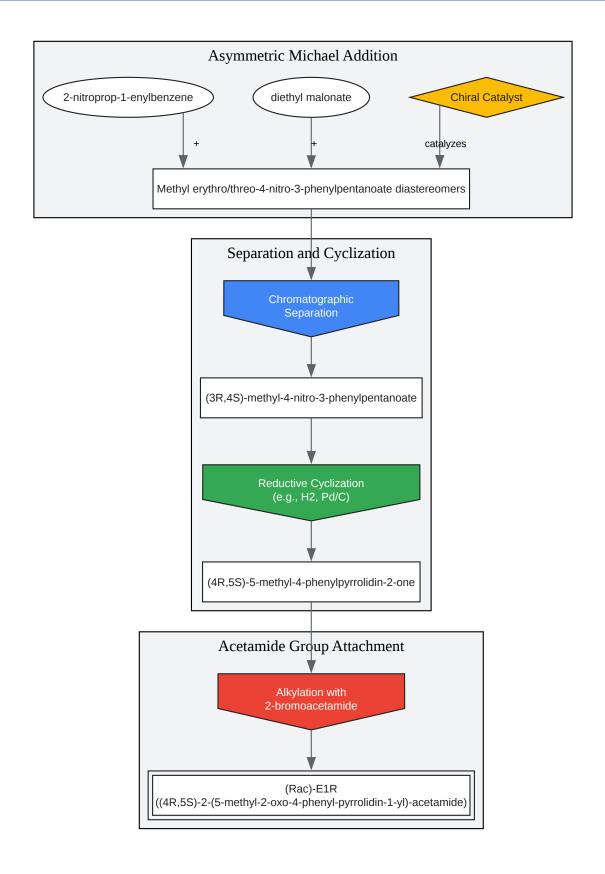


# **Synthesis Pathway**

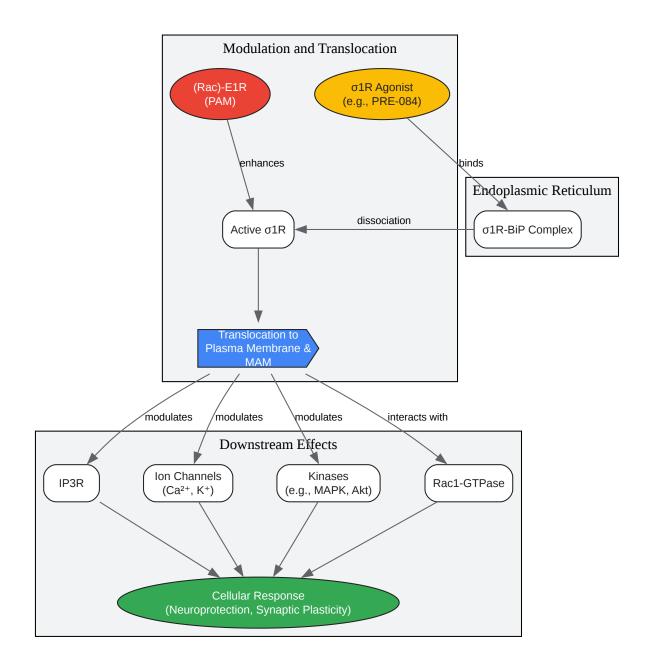
The synthesis of **(Rac)-E1R** is achieved through a multi-step process that involves an asymmetric Michael addition as the key step to establish the desired stereochemistry[2].

Scheme 1: Synthesis of (Rac)-E1R

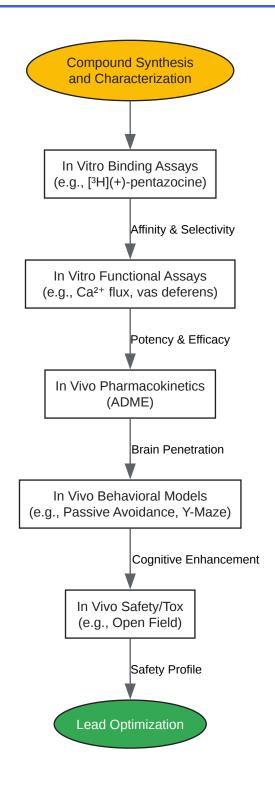












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